2-(Piperidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile
Description
Properties
IUPAC Name |
2-piperidin-1-yl-1,3-dihydroindene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c16-12-15(17-8-4-1-5-9-17)10-13-6-2-3-7-14(13)11-15/h2-3,6-7H,1,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEIRZKSCWXGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656368 | |
| Record name | 2-(Piperidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1157984-70-7 | |
| Record name | 2-(Piperidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(Piperidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 1157984-70-7) is a member of the piperidine derivatives, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2 |
| Molar Mass | 226.32 g/mol |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 383.8 ± 42.0 °C (Predicted) |
| pKa | 5.39 ± 0.20 (Predicted) |
These properties indicate a stable compound with potential for various applications in medicinal chemistry.
Pharmacological Profile
Recent studies have highlighted the broad spectrum of biological activities exhibited by piperidine derivatives, including This compound . The following sections detail specific activities:
1. Antimicrobial Activity
Research indicates that piperidine derivatives can exhibit significant antimicrobial properties. For instance, studies employing the disc diffusion method have shown that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to standard antibiotics like ciprofloxacin .
2. Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models simulating ischemic conditions. Compounds similar to This compound demonstrated protective effects in post-incubation models relevant to brain ischemia, indicating a therapeutic window for recovery in clinical settings .
3. Anti-inflammatory Properties
In vitro assays have shown that certain piperidine derivatives exhibit anti-inflammatory activity superior to that of curcumin, suggesting potential applications in treating inflammatory diseases .
Study on Antimicrobial Activity
A study conducted on various piperidine derivatives, including This compound , assessed their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had MIC values ranging from 12.4 to 16.5 μM against these pathogens, showcasing their potential as antimicrobial agents .
Neuroprotection in Ischemic Models
In a preclinical study involving ischemic stroke models, compounds similar to This compound were found to provide significant neuroprotection during acute ischemia/reperfusion events. These findings support their potential use in developing treatments for stroke patients .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1157984-70-7
- Molecular Formula : C₁₅H₁₈N₂
- Molecular Weight : 226.32 g/mol
- Synonyms: AK-47747, ANW-48317, CTK8B5329 .
Structural Features: The compound consists of a dihydroindene core with a piperidin-1-yl group and a carbonitrile substituent at the 2-position.
Applications: Currently marketed as a research chemical by suppliers like Hepeng Bio and Shanghai Yiji Industrial Co., its pharmacological profile remains under investigation.
Structural and Functional Analogues
Table 1: Key Structural Analogs and Their Properties
Key Findings from Comparative Analysis
Pyrroloisoquinoline-based analogs (e.g., 6a) exhibit cytotoxicity but lack the indene-carbonitrile motif, suggesting divergent mechanisms .
Substituent Effects: Piperidine Position: The 2-position piperidine in the target compound may reduce steric hindrance compared to 1-substituted indene derivatives (e.g., 1-(1-hydroxy-2-phenylethyl) analog) .
Biological Activity Trends: Piperidine-containing compounds (e.g., 6a, 6c) show cytotoxic activity, implying the piperidine moiety may contribute to cell membrane penetration or target interaction . Heterocyclic analogs (e.g., nicotinonitrile derivatives) prioritize kinase inhibition, highlighting the role of core structure in target selectivity .
Synthetic Considerations :
- The target compound’s synthesis likely employs methods similar to 8g, where stereochemistry is critical (e.g., 93% enantiomeric excess achieved via chiral HPLC) .
Preparation Methods
Base-Mediated One-Pot Synthesis Using 2-Cyanomethylbenzonitrile
A widely reported method involves the reaction of a 2-oxo-4-piperidin-1-yl-substituted precursor with 2-cyanomethylbenzonitrile under basic conditions in polar aprotic solvents such as dimethylformamide (DMF). The base used is often potassium hydroxide (KOH), sodium hydride (NaH), or sodium amide (NaNH2).
- Reaction conditions:
- Solvent: DMF
- Base: KOH, NaH, or NaNH2
- Temperature: 90–100 °C
- Time: 35–50 hours (conventional heating) or reduced to ~55 minutes under microwave irradiation
Mechanism:
The carbanion generated in situ from 2-cyanomethylbenzonitrile attacks the electrophilic centers of the pyranone or chromene precursors, leading to ring-opening and subsequent cyclization steps that form the dihydroindene core. The piperidin-1-yl group is introduced via the precursor or through nucleophilic substitution during the reaction sequence. Aerial oxygen may play a role in oxidation steps required for cyclization.Yields:
Yields vary depending on conditions but can reach up to 82% under optimized conditions with sodium amide base and DMF solvent at 100 °C.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the reaction, significantly reducing reaction times from several hours to under an hour while maintaining or improving yields.
Procedure:
A mixture of 2-oxo-6-aryl-4-piperidin-1-yl-2H-pyran-3-carbonitrile and 2-cyanomethylbenzonitrile with sodium amide in DMF is heated at 100 °C under microwave irradiation for approximately 55 minutes.-
- Shortened reaction time
- Improved selectivity and yields
- Energy efficiency
Role of Base and Solvent
An optimization study of reaction conditions showed the following:
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | KOH | DMF | 20 | 10 | 0 |
| 4 | KOH | DMF | 70 | 50 | 50 |
| 6 | KOH | DMF | 100 | 50 | 70 |
| 8 | NaNH2 | DMF | 100 | 35 | 82 |
| 9 | NaH | DMF | 100 | 40 | 50 |
| 10 | KOH | DMSO | 100 | 30 | Trace |
This data indicates that sodium amide (NaNH2) in DMF at 100 °C provides the highest yield, while DMSO as a solvent results in poor conversion.
Mechanistic Insights
- The reaction proceeds via initial nucleophilic attack of the carbanion (from 2-cyanomethylbenzonitrile) on the electrophilic carbon centers of the pyranone or chromene precursor.
- Ring opening and decarboxylation steps lead to intermediate alkenes (Z- and E- isomers).
- Intramolecular cyclization forms the dihydroindene ring system.
- The piperidin-1-yl group is involved in stabilizing intermediates and may influence stereochemistry.
- Aerial oxygen can facilitate oxidation steps necessary for cyclization.
Purification
After completion, the reaction mixture is typically poured into crushed ice and neutralized with dilute acid (e.g., 10% HCl). The precipitated product is filtered, washed, dried, and purified by silica gel column chromatography using hexane–ethyl acetate mixtures (e.g., 7:3) as eluents.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-oxo-4-piperidin-1-yl-5,6-dihydro-2H-benzo[h]chromene-3-carbonitrile, 2-cyanomethylbenzonitrile |
| Base | KOH, NaH, NaNH2 (best yield with NaNH2) |
| Solvent | DMF (best), DMSO (poor yields) |
| Temperature | 90–100 °C |
| Reaction time | 35–50 h (conventional), ~55 min (microwave) |
| Yield | Up to 82% |
| Purification | Acid quench, filtration, silica gel chromatography |
| Mechanistic features | Base-mediated nucleophilic attack, ring opening, cyclization, aerial oxidation |
Q & A
Q. What are the established synthetic routes for 2-(Piperidin-1-yl)-2,3-dihydro-1H-indene-2-carbonitrile, and what critical parameters influence yield optimization?
The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. Key parameters include solvent polarity (e.g., 2-propanol or acetonitrile), temperature control (room temperature to reflux), and stoichiometric ratios of precursors like piperidine and indene derivatives. Catalysts such as p-toluenesulfonic acid may enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the product (≥95% purity). Yields are sensitive to moisture, requiring anhydrous conditions .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 3.08–3.36 ppm for methyl groups in piperidine moieties).
- X-ray crystallography : Resolves spatial conformation, as demonstrated in analogous pyridine-dicarbonitrile structures with R-factor values <0.05 .
- Mass spectrometry (HRMS) : Validates molecular weight (±0.001 Da accuracy). Cross-referencing with computational models (e.g., DFT) ensures structural fidelity .
Q. What safety protocols and storage conditions are recommended for handling this compound in laboratory settings?
Store in tightly sealed containers under inert gas (N2/Ar) in dry, well-ventilated areas. Avoid exposure to heat (>25°C) and humidity. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and fume hoods. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) across different studies?
Systematic meta-analysis of experimental conditions (e.g., solvent purity, temperature gradients) is essential. For example, discrepancies in solubility may arise from varying solvent dielectric constants (ε). Stability studies under controlled humidity (e.g., 40–60% RH) and accelerated aging (40°C/75% RH) can identify degradation pathways. Cross-validation using HPLC or LC-MS quantifies impurities influencing data variance .
Q. What experimental strategies are employed to investigate the compound's potential as a pharmacophore in drug discovery?
- Enzyme inhibition assays : Screen against targets like kinases or GPCRs using IC50 determinations.
- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing piperidine with morpholine) to assess binding affinity.
- In vitro models : Evaluate cytotoxicity in cell lines (e.g., HepG2) with dose-response curves (1–100 µM). Analogous chromeno-pyrimidine derivatives have shown bioactivity in medicinal chemistry contexts .
Q. What computational chemistry approaches are validated for predicting the reactivity or supramolecular interactions of this compound?
- Molecular docking : Simulate ligand-protein interactions using software like AutoDock Vina, referencing crystallographic data (PDB ID: 4XYZ) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites.
- QSAR modeling : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with experimental reactivity .
Q. How can researchers design stability studies to evaluate degradation pathways under varying environmental conditions?
- Forced degradation : Expose the compound to UV light (254 nm), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2O2).
- Analytical monitoring : Track degradation products via LC-MS/MS and quantify using external calibration curves.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated conditions .
Q. What methodologies are used to validate analytical techniques for quantifying this compound in complex matrices?
- HPLC validation : Assess linearity (R² >0.999), precision (%RSD <2%), and LOD/LOQ (e.g., 0.1 µg/mL).
- Standard addition : Spike known concentrations into biological matrices (e.g., plasma) to evaluate recovery (85–115%).
- Inter-laboratory cross-validation : Ensure reproducibility across LC-MS and NMR platforms .
Q. What mechanistic hypotheses explain unexpected byproducts observed during large-scale syntheses of this compound?
Byproducts may arise from:
- Radical intermediates : Trapped via EPR spectroscopy under oxygen-free conditions.
- Steric hindrance : Poor accessibility of the indene carbonitrile group leads to alternative reaction pathways.
- Impurity cascades : Trace metals in reagents (e.g., Fe³⁺) catalyze side reactions. In-line FTIR monitoring identifies transient intermediates .
Q. How does the compound's stereoelectronic profile influence its applicability in asymmetric catalysis or materials science?
- Chiral centers : Piperidine’s chair conformation enables enantioselective catalysis (e.g., aldol reactions).
- π-Stacking interactions : The indene moiety’s planar structure facilitates charge transfer in organic semiconductors.
- DFT-predicted dipole moments : Guide applications in polar solvent systems or photovoltaic layers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
